6-(4-(2-isopropylpyrimidin-4-yl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(4-(2-isopropylpyrimidin-4-yl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C16H22N6O2 and its molecular weight is 330.392. The purity is usually 95%.
BenchChem offers high-quality 6-(4-(2-isopropylpyrimidin-4-yl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-(2-isopropylpyrimidin-4-yl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Compounds structurally related to the mentioned chemical have been synthesized through various chemical reactions, aiming to explore their potential biological activities and chemical properties. For instance, research involving the synthesis of new visnagen and khellin furochromone pyrimidine derivatives highlighted the creation of compounds with promising analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2011). Similarly, the synthesis of novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents has been reported, demonstrating significant COX-2 inhibitory activity, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Biological Activities
The structural components of pyrimidine and piperazine derivatives play a crucial role in their biological activities. Studies have shown various pharmacological properties, including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties (Mattioda et al., 1975). Another aspect of research focuses on the synthesis and pharmacological properties of pyrimidine-piperazine compounds, selecting new antiemetic agents based on their potent activity profiles.
Anticonvulsant Activity
Derivatives of pyrrolidine-2,5-dione, structurally related to the mentioned compound, have been explored for their anticonvulsant activity. The synthesis and evaluation of N-mannich bases derived from benzhydryl- and isopropyl-pyrrolidine-2,5-dione have indicated potential anticonvulsant properties in preclinical models (Rybka et al., 2016).
Antimicrobial and Anticancer Activities
The antimicrobial and anticancer activities of pyrimidine and piperazine derivatives have been a subject of interest. Studies have synthesized heterocyclic compounds derived from 2,6-dioxopiperazine derivatives, evaluating their potential for anti-inflammatory and anticancer activities (Kumar et al., 2014). This highlights the versatility of pyrimidine-piperazine structures in contributing to the development of new therapeutic agents.
properties
IUPAC Name |
3-methyl-6-[4-(2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O2/c1-11(2)15-17-5-4-12(18-15)21-6-8-22(9-7-21)13-10-14(23)20(3)16(24)19-13/h4-5,10-11H,6-9H2,1-3H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNSNRGMGCAQCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CC(=N1)N2CCN(CC2)C3=CC(=O)N(C(=O)N3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-(2-isopropylpyrimidin-4-yl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.